5beta-Stigmastane

Description

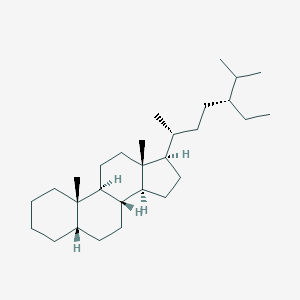

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBHKNPLNHLYHT-LKHYOGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025645 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4705-29-7 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmastane, (5β)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z454BZJ5T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biogeochemical Distribution of 5beta Stigmastane

Natural Occurrence in Biological Systems

5β-stigmastane, a tetracyclic triterpene, and its derivatives are distributed across various biological systems, from plants to animals and their associated microbiomes. athenaeumpub.comnih.gov This sterane is recognized as a biomarker for early eukaryotes. athenaeumpub.com

While 5β-stigmastane itself is an analog of the common plant sterol β-sitosterol, its direct detection in plants is less documented than its more prevalent precursors and related compounds. coompo.com Stigmastanol (sitostanol), a closely related phytosterol, is found in a variety of plant sources. contaminantdb.cawikipedia.org For instance, derivatives of stigmastane (B1239390) have been identified in various plant species.

Stigmastane-3,5,6-triol has been reported in Breynia fruticosa, Machilus zuihoensis, and Apis mellifera. nih.gov An ethanolic extract of Croton wagneri was found to contain stigmastane derivatives, specifically Stigmastane, 23,24-epoxy-, (5.alpha.). scirp.orgscirp.org Furthermore, stigmasterol (B192456), a precursor to stigmastane, has been isolated from species like Pandanus tectorius and Myrmecodia platytyrea. researchgate.net It is also a known constituent of Jatropha curcas and Withania somnifera. researchgate.net The presence of these related compounds suggests the metabolic pathways that can lead to the formation of 5β-stigmastane in the plant kingdom.

Table 1: Examples of Stigmastane Derivatives and Related Compounds in Flora

| Compound | Plant Species |

|---|---|

| Stigmastane-3,5,6-triol | Breynia fruticosa, Machilus zuihoensis |

| Stigmastane, 23,24-epoxy-, (5.alpha.) | Croton wagneri |

| Stigmasterol | Pandanus tectorius, Myrmecodia platytyrea, Jatropha curcas, Withania somnifera |

In animal systems, 5β-stigmastane and its derivatives are often associated with the metabolic processing of dietary plant sterols. Ruminant animals, such as cattle, sheep, and goats, are mammals that consume plant-based food and possess a specialized four-chambered stomach to digest fibrous material. libretexts.orgebsco.comthecattlesite.comhorizonvetbrighton.comsdstate.edu This digestive process involves microbial fermentation, which can lead to the conversion of plant sterols into various metabolites. libretexts.org

Specifically, 24-ethylcoprostanol (a C29 stanol) has been used as an indicator of fecal pollution from ruminant husbandry. researchgate.net The presence of such compounds in the environment points to their formation within the digestive systems of these animals. Stigmastanol can be found in feces and blood, indicating its absorption and circulation within the animal body. contaminantdb.ca

The gut microbiome plays a crucial role in the metabolism of sterols. frontiersin.org The intestinal environment, rich in diverse microbial populations, facilitates the transformation of dietary compounds. nih.govplos.org The conversion of plant sterols like β-sitosterol to 5β-stanols is a known microbial process occurring in the gut.

The presence of 5β-stanones, such as 5β-cholestan-3-one and 5β-stigmastan-3-one, in environmental samples is often linked to fecal pollution, highlighting the microbial activity in the gut as a primary source of these compounds. researchgate.net The ratio between different stanols and stanones can even be used to differentiate between fecal pollution from humans and that from ruminant animals. researchgate.net This underscores the significance of the gut microbiome in the generation of 5β-stigmastane derivatives. researchgate.net

Environmental Presence and Distribution

The biogeochemical cycling of 5β-stigmastane and related compounds leads to their presence in various environmental compartments, where they serve as important molecular biomarkers.

Chemicals, including pesticides and other organic compounds, can contaminate surface waters such as rivers and lakes, as well as groundwater. europa.eueuropa.eunih.gov The presence of fecal sterols and stanols, including derivatives of 5β-stigmastane, in aqueous environments is a key indicator of pollution from sewage and agricultural runoff. researchgate.netresearchgate.net

For example, studies have used the ratio of 5β-cholestan-3-one to 5β-stigmastan-3-one to trace fecal pollution from ruminant husbandry in river estuaries. researchgate.net The detection of these compounds in surface water highlights the transport of materials from terrestrial sources into aquatic systems. mdpi.com The persistence of these compounds allows them to be used as tracers for pollution sources in complex environmental systems. researchgate.net

5β-stigmastane and other steranes are considered "chemical fossils" or biomarkers because their carbon skeletons can be traced back to precursor molecules from living organisms. whoi.edu These compounds are preserved in sedimentary records over geological timescales. upenn.edu

The analysis of steranes in sediments and petroleum provides valuable information about the sources of organic matter deposited in ancient environments. whoi.eduupenn.edu For instance, the presence of 5β-stigmastane in sediments can indicate inputs from early eukaryotes. athenaeumpub.com The ratio of 5β to 5α isomers of stanols and stanones in sediments is a well-established geochemical tool. Elevated levels of 5β-stanones in estuarine sediments have been linked to inputs from sewage and animal husbandry from nearby populations. researchgate.net The distribution of these compounds in sedimentary layers allows for the reconstruction of past environmental conditions and pollution histories. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 5beta-Stigmastane | 20676 |

| Stigmastane | 6857438 |

| β-Sitosterol | 222284 |

| Stigmastanol | 15559396 |

| Stigmasterol | 5280794 |

| Stigmastane-3,5,6-triol | 3036251 |

| 5β-Cholestan-3-one | 92833 |

| 5β-Stigmastan-3-one | 442449 |

Biosynthesis and Enzymatic Transformations of 5beta Stigmastane

Enzymatic Conversions and Metabolic Fate

Once formed in the intestine, the metabolic fate of 5beta-stigmastane is largely defined by its extremely low absorption rate.

The primary metabolic outcome for this compound formed in the gut is excretion. Plant stanols, including 5beta-stigmastanol, are very poorly absorbed by the human intestine. encyclopedia.pubmdpi.comnih.gov The absorption rate for plant stanols is estimated to be between 0.04% and 0.2%, significantly lower than that of their unsaturated sterol counterparts. nih.gov

Because it is derived from unabsorbed β-sitosterol and is itself minimally absorbed, this compound is considered a metabolic end-product within the gastrointestinal tract. encyclopedia.pubnih.gov The vast majority is eliminated from the body via the feces. While minimal absorption can occur, leading to trace amounts in plasma and tissues, there is no evidence to suggest that absorbed this compound undergoes significant further enzymatic transformations in vivo. nih.gov Its primary role is as a non-absorbable sterol that contributes to the pool of fecal neutral sterols.

| Compound Type | Example | Approximate Intestinal Absorption Rate (%) |

|---|---|---|

| Plant Sterols | β-Sitosterol, Campesterol | 0.5 - 2.0% |

| Plant Stanols | Sitostanol, Campestanol | 0.04 - 0.2% |

Data sourced from references nih.govmdpi.com.

The formation of this compound is a testament to the high degree of stereospecificity inherent in enzymatic reactions. The key enzyme, 5β-reductase, is structurally tailored to catalyze the reduction of the C4-C5 double bond in a specific spatial orientation.

Human steroid 5β-reductase (AKR1D1) utilizes NADPH as a cofactor to deliver a hydride ion specifically to the beta-face of the steroid's A-ring. nih.govnih.gov This reaction is essentially irreversible and is unique in steroid metabolism as it introduces the profound 90° bend at the A/B ring junction. nih.gov The active site of the enzyme precisely positions the Δ4-3-ketosteroid substrate relative to the NADPH cofactor to ensure that the hydride transfer can only occur from this specific direction, thus preventing the formation of the 5alpha-isomer. nih.gov Any subsequent enzymatic actions, such as the reduction of other ketone groups on the steroid nucleus by enzymes from the AKR1C family, also proceed with high stereospecificity, favoring the formation of specific hydroxyl isomers. mdpi.com

Degradation Pathways in Aerobic and Anaerobic Environments

The microbial degradation of this compound, a saturated sterane with a cis-fused A/B ring junction, is a critical process in the environmental fate of this persistent organic molecule. Both aerobic and anaerobic microorganisms have evolved distinct enzymatic strategies to dismantle its complex four-ring structure and aliphatic side chain. While the complete degradation pathway for this compound has not been fully elucidated, extensive research on related steroids, such as cholesterol, phytosterols (B1254722), and 5beta-stanols like coprostanol, provides a strong basis for outlining its likely metabolic fate.

Aerobic Degradation

Under aerobic conditions, the degradation of this compound is expected to proceed through a series of oxidative reactions targeting both the steroid nucleus and the C-17 side chain. This process is primarily carried out by bacteria, particularly those from the phylum Actinobacteria, such as Rhodococcus and Mycobacterium species. The aerobic degradation can be conceptually divided into two main phases: side-chain degradation and steroid nucleus cleavage.

Side-Chain Degradation: The initial attack on the stigmastane (B1239390) side chain is believed to occur via a mechanism analogous to the β-oxidation of fatty acids. This multi-step enzymatic process systematically shortens the alkyl chain.

A putative aerobic degradation pathway for the this compound side chain is as follows:

Terminal Oxidation: The degradation is initiated by the oxidation of the terminal methyl group of the side chain, catalyzed by a cytochrome P450 monooxygenase.

Alcohol and Aldehyde Dehydrogenation: The resulting primary alcohol is then sequentially oxidized to an aldehyde and a carboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.

CoA Ligation: The carboxylic acid is activated by attachment to coenzyme A (CoA), forming a stigmastanyl-CoA thioester.

β-Oxidation Cycles: The stigmastanyl-CoA undergoes successive rounds of β-oxidation, each cycle involving dehydrogenation, hydration, oxidation, and thiolytic cleavage. Each round releases a two-carbon unit as acetyl-CoA or a three-carbon unit as propionyl-CoA, progressively shortening the side chain.

Steroid Nucleus Degradation: The degradation of the tetracyclic steroid nucleus is a more complex process and is thought to follow the well-established 9,10-seco pathway. The key steps in this pathway involve:

Oxidation of the A-ring: The degradation of the nucleus typically begins with the oxidation of the 3-hydroxyl group (if present in a precursor) to a ketone. For a saturated sterane like this compound, an initial hydroxylation may be necessary.

Introduction of Double Bonds: A 3-ketosteroid-Δ¹-dehydrogenase introduces a double bond at the C1-C2 position of the A-ring.

Hydroxylation and Ring Cleavage: A crucial step is the hydroxylation at the C9 position by a 3-ketosteroid 9α-hydroxylase, a Rieske-type monooxygenase. This hydroxylation destabilizes the B-ring, leading to its cleavage and the formation of a seco-steroid intermediate.

Further Degradation of Rings C and D: The remaining C and D rings are subsequently degraded, although the precise enzymatic steps are less well-characterized. The degradation of these rings is thought to converge at a common intermediate, 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP).

Table 1: Key Enzymes in the Aerobic Degradation of Steroids

| Enzyme Class | Specific Enzyme Example | Function |

|---|---|---|

| Monooxygenase | Cytochrome P450 | Initial oxidation of the side chain |

| Dehydrogenase | 3-Ketosteroid-Δ¹-dehydrogenase | Introduction of a double bond in the A-ring |

| Monooxygenase | 3-Ketosteroid 9α-hydroxylase (KSH) | Hydroxylation of the B-ring, leading to its cleavage |

| Thiolase | FadA5 | Thiolytic cleavage during β-oxidation of the side chain |

Anaerobic Degradation

The degradation of this compound in the absence of oxygen is a slower and less completely understood process. Anaerobic degradation pathways for saturated hydrocarbons often involve novel biochemical reactions to activate the chemically inert substrate.

Initial Activation: A likely mechanism for the initial activation of the this compound molecule is the addition of fumarate (B1241708) to the steroid nucleus or the side chain. This reaction is catalyzed by glycyl radical enzymes, such as alkylsuccinate synthase, which have been shown to be involved in the anaerobic degradation of other alkanes.

Analogy to Coprostanol Metabolism: The anaerobic conversion of cholesterol to coprostanol (5β-cholestan-3β-ol) by gut microbiota provides a valuable model for the potential initial steps in the anaerobic degradation of the this compound nucleus. This transformation involves the formation of cholestenone and coprostanone as intermediates. nih.govnih.gov This suggests that the initial steps in the anaerobic degradation of this compound might involve the formation of a ketone at the C-3 position, followed by the saturation of any double bonds in precursor molecules.

Degradation of the Steroid Nucleus: The anaerobic cleavage of the steroid ring system is not as well-defined as the aerobic 9,10-seco pathway. It is hypothesized that the anaerobic and aerobic pathways may converge at a later stage, possibly at the level of the intermediate HIP. nih.gov

Table 2: Putative Intermediates in the Degradation of this compound

| Intermediate Compound | Degradation Pathway | Description |

|---|---|---|

| Stigmastanyl-CoA | Aerobic | CoA-activated form of the side chain undergoing β-oxidation. |

| 9α-hydroxy-5beta-stigmastane derivative | Aerobic | Product of KSH activity, leading to B-ring cleavage. |

| 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP) | Aerobic/Anaerobic | A potential late-stage intermediate from the degradation of the C and D rings. |

| Alkylsuccinate derivative of this compound | Anaerobic | Product of the initial activation step via fumarate addition. |

Synthetic Methodologies and Chemical Derivatization of Stigmastane Structures

Total Synthesis Approaches to the Stigmastane (B1239390) Scaffold

The de novo or total synthesis of the complex stigmastane scaffold, with its characteristic tetracyclic core and elaborate side chain, is a formidable challenge in organic chemistry. Consequently, literature describing the complete synthesis of 5β-stigmastane from simple, acyclic precursors is scarce. Most synthetic efforts are directed towards semi-synthesis from abundant natural sterols.

However, the principles of steroid total synthesis, established by pioneering chemists, provide a roadmap for how such a molecule could be constructed. Strategies are often categorized by the sequence of ring formation:

AB→ABC→ABCD Approach : This strategy begins with a pre-formed AB-ring system, such as a naphthalene (B1677914) derivative, onto which the C and D rings are sequentially built. The classic synthesis of Equilenin by Bachmann is a prime example of this approach. uni.lu

C→CD→BCD→ABCD Approach : In this strategy, construction begins from a building block destined to become the C-ring. Woodward's landmark total synthesis of Cholesterol and Cortisone utilized a C-ring precursor, sequentially adding the D, B, and finally the A ring. uni.lu This approach required meticulous control over stereochemistry at multiple chiral centers. uni.lu

Modern synthetic methods offer more advanced tools for constructing complex steroid cores. Intramolecular cycloaddition reactions, such as the Diels-Alder or Pauson-Khand reactions, have been employed to efficiently assemble the polycyclic systems of rearranged or abeo-steroids, demonstrating the power of these strategies for building complex scaffolds. uni.lu While not specifically applied to 5β-stigmastane in the reviewed literature, these methods represent the current frontier in steroid total synthesis. A significant hurdle in any total synthesis of stigmastane would be the stereocontrolled installation of the complex side chain at C17.

Semi-Synthetic Strategies for 5β-Stigmastane Derivatives

Semi-synthesis, which uses readily available natural products as starting materials, is the most common and practical route to stigmastane derivatives. Stigmasterol (B192456), a phytosterol abundant in plants like the soybean, is a frequent precursor due to its structural similarity and the presence of double bonds that serve as handles for chemical modification. wikipedia.org It is a key starting material for the industrial synthesis of hormones like Progesterone and even Vitamin D3. nih.gov

Oxidation reactions are a primary tool for functionalizing the stigmastane skeleton. Key targets for oxidation are the C3-hydroxyl group, the Δ⁵ double bond in the B-ring, the allylic C7 position, and the Δ²² double bond in the side chain.

Oxidation of the B-ring : The Δ⁵ double bond is readily oxidized. Treatment of Stigmasterol with an oxidizing agent like Jones reagent (CrO₃/H₂SO₄ in acetone) can yield the corresponding Stigmasta-5,22-dien-3,7-dione. nih.gov Allylic oxidation can be achieved more specifically at the C7 position. For instance, the acetate (B1210297) derivative of stigmasterol reacts with chromium trioxide and dimethylpyrazole to yield the acetate of Stigmasta-5,22-dien-7-on-3β-ol. nih.gov Subsequent hydrolysis affords the 7-keto derivative, which can be reduced with sodium borohydride (B1222165) to produce Stigmasta-5,22-diene-3β,7β-diol. nih.gov

Formation of Epoxides and Diols : Epoxidation of the Δ⁵ double bond with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) typically yields a mixture of 5α,6α- and 5β,6β-epoxides, with the α-isomer often predominating. nih.gov The synthesis of the 5β,6β-epoxide can be favored by using alternative reagents on the stigmasterol acetate precursor. nih.gov These epoxides are crucial intermediates. Acid-catalyzed hydrolysis of a mixture of these epoxides opens the three-membered ring to form the corresponding 5α-Stigmast-22-ene-3β,5α,6β-triol. nih.gov

Modifying the sterol side chain is critical for creating analogs with novel properties. The introduction of an oxygen function at the C24 position is a key example. An efficient synthesis of (24R)- and (24S)-stigmasta-5-ene-3β,24-ols starts from stigmasterol. nih.gov The initial steps involve protecting the 3β-hydroxyl and Δ⁵-double bond, often by forming the i-steroid derivative, (22E)-3α,5α-cyclo-6β-methoxystigmast-22-ene. nih.gov Ozonolysis then cleaves the Δ²² double bond to yield an aldehyde. This aldehyde is a versatile intermediate that can be reacted with organometallic reagents, such as vinyl magnesium bromide, to build up the side chain and install a hydroxyl group at C24, yielding a mixture of R and S epimers which can be separated chromatographically. nih.govuni.lu

Stereocontrol is paramount in steroid synthesis. The Δ⁵ and Δ²² double bonds of stigmasterol can be functionalized with controlled stereochemistry.

Epoxidation : As mentioned, epoxidation of the Δ⁵ double bond with m-CPBA gives a mixture of α and β epoxides. nih.gov Using an excess of m-CPBA can lead to the epoxidation of both the Δ⁵ and Δ²² double bonds, resulting in a complex mixture of four diastereomeric diepoxides. nih.gov Selective epoxidation of the side-chain Δ²² double bond can be achieved by first protecting the Δ⁵ bond as an i-steroid. This approach yields separable (22S,23S) and (22R,23R) epoxides. nih.gov

Triol Synthesis : The resulting epoxides are valuable precursors for polyhydroxylated derivatives. The Δ²² epoxide can be opened reductively to form diols. nih.gov Dihydroxylation of the Δ²² double bond using osmium tetroxide can also be performed stereoselectively to yield triols like (22S,23S)-stigmast-5-ene-3β,22,23-triol after deprotection. nih.govnih.gov Furthermore, the opening of a 5,6-epoxide followed by dihydroxylation of the side chain can produce highly oxygenated derivatives such as Stigmastane-3β,5,6,22,23-pentol. nih.gov Anti-dihydroxylation is a general method that proceeds via an epoxide intermediate, which is then opened with aqueous acid to yield a trans-diol. mims.com

Structural Modifications and Analog Design

The goal of structural modification is to generate libraries of related compounds for structure-activity relationship (SAR) studies. This involves introducing a wide range of functional groups and altering the carbon skeleton.

Starting from a single, abundant natural product like stigmasterol, a multitude of derivatives can be generated. Simple reactions such as acetylation of the C3-hydroxyl group produce Stigmasterol acetate. nih.gov More complex transformations, including epoxidation, oxidation, and dihydroxylation, have been used to create a panel of eight distinct derivatives from stigmasterol in one study. nih.gov These derivatives included ketones, epoxides, and polyols, showcasing the chemical tractability of the stigmasterol scaffold. nih.govnih.gov

Beyond oxygenation, other functionalities can be introduced. For example, a nine-step synthesis starting from stigmasterol was developed to create an analog with a terminal alkyne on the side chain. nih.govfishersci.ie This modification serves as a chemical probe, allowing for "click" reactions to attach fluorescent tags for imaging studies within cells. nih.govfishersci.ie Such derivatization strategies are crucial for expanding the chemical space accessible from natural steroidal scaffolds and for developing new research tools.

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Structure Determination

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For steroidal compounds such as 5β-stigmastane, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the intricate three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.

One-dimensional NMR spectra are fundamental for identifying the types and numbers of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For steroidal structures, the chemical shifts of the angular methyl groups (C-18 and C-19) are particularly diagnostic for determining the stereochemistry of the ring junctions. In the case of 5β-stigmastane, the A/B ring junction is cis, which influences the shielding and, consequently, the chemical shifts of nearby protons compared to the trans configuration of 5α-stigmastane. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Stigmastane (B1239390) Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 | 3.5-4.2 (in hydroxylated derivatives) | ~71 (in hydroxylated derivatives) |

| C-5 | ~1.2-1.8 | ~43 |

| C-6 | ~1.3-1.9 | ~29 |

| C-18 (CH₃) | ~0.6-0.7 | ~12 |

| C-19 (CH₃) | ~0.9-1.0 | ~24 |

| Side Chain | Various signals | Various signals |

Note: Exact chemical shifts can vary depending on the solvent and specific substitutions on the stigmastane skeleton.

Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for assembling the complete molecular structure. pbsiddhartha.ac.in

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within a molecule, revealing which protons are adjacent to each other. oxinst.com For 5β-stigmastane, COSY spectra would confirm the spin systems within the steroid rings and the side chain, helping to trace the connectivity of the proton network. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). pressbooks.pubmagritek.com This is a highly sensitive technique that allows for the unambiguous assignment of protons to their corresponding carbons. pressbooks.pubcolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. magritek.com

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is vital for determining stereochemistry. For 5β-stigmastane, NOE correlations between the C-19 methyl protons and protons on the A and B rings would provide definitive evidence for the cis-fusion of the A/B rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often with minimal fragmentation. pubcompare.aimtoz-biolabs.com This high-resolution technique can provide the elemental formula of the parent ion, which for 5β-stigmastane would be C₂₉H₅₂. ebi.ac.ukresearchgate.net The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org While 5β-stigmastane itself might require derivatization to be volatile enough for GC analysis, this technique is widely used for the analysis of steranes in geological and environmental samples. The mass spectrum obtained from GC-MS typically involves electron ionization (EI), which causes fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be compared to libraries of known compounds for identification. nist.gov Key fragments for stigmastane isomers often arise from the cleavage of the side chain and specific ring ruptures. nih.gov

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 5beta-Stigmastane | 13949853 |

| Stigmastane | 11954388 |

| 5alpha-Stigmastane | 11954388 |

| Stigmast-4-en-3-one | 92137 |

| 5beta-Stigmastan-3beta-ol, (24S)- | 6451614 |

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of stigmastane derivatives. In LC-MS, the sample is first separated by liquid chromatography and then detected by a mass spectrometer. This method is particularly useful for identifying and quantifying steroids in various matrices. usgs.govresearchgate.net For instance, LC-MS/MS, a tandem mass spectrometry approach, has been employed for the identification of various steroidal compounds. researchgate.net The multiple reaction monitoring (MRM) mode in LC-MS/MS allows for highly selective and sensitive detection of target analytes. researchgate.net While specific LC-MS studies focusing solely on 5β-stigmastane are not extensively detailed in the provided results, the application of this technique to similar steroidal structures underscores its importance in the analysis of complex biological samples. usgs.govresearchgate.net The use of isotope-dilution standards in LC-MS methods can further enhance the accuracy of quantification. usgs.gov

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is a cornerstone technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration and conformation of steroidal molecules. nih.govwikipedia.org This method involves diffracting a beam of X-rays through a single crystal of the compound. wikipedia.org The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom in space. wikipedia.org

For complex molecules like stigmastane derivatives, X-ray crystallography provides definitive proof of their stereochemistry. For example, the absolute configuration of a 20-epi-12,23-dihydroxy-22-oxo stigmastane derivative was unequivocally established through X-ray diffraction analysis. researchgate.net This technique has also been instrumental in confirming the structures of other intricate steroidal compounds, such as certain indole-diterpenoid derivatives, where X-ray diffraction data was crucial for establishing the absolute configuration. frontiersin.orgresearchgate.net The power of X-ray crystallography lies in its ability to provide a detailed and accurate molecular structure, which is fundamental to understanding the compound's chemical and biological properties. nih.govwikipedia.org

Circular Dichroism (CD) Spectroscopy and Snatzke's Method

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. upc.educreative-proteomics.comjascoinc.com This technique is particularly valuable for studying the stereochemical features of molecules with chromophores in a chiral environment. jascoinc.com

In the context of steroids, CD spectroscopy can provide information about the conformation and absolute configuration of the molecule. The sign and magnitude of the Cotton effect, the characteristic signal in a CD spectrum, are directly related to the spatial arrangement of atoms around the chromophore. rsc.org

Snatzke's method, a set of empirical rules, has been applied to correlate the sign of the Cotton effect with the absolute configuration of chiral compounds, including steroids. frontiersin.orgresearchgate.netmdpi.com For instance, the absolute configuration of certain new indole-diterpenoid derivatives was determined using calculated electronic circular dichroism (ECD) spectra in conjunction with Snatzke's method. frontiersin.orgresearchgate.net This approach involves comparing the experimentally measured CD spectrum with theoretically calculated spectra for possible stereoisomers to assign the correct absolute configuration.

Stereochemical Investigations

The stereochemistry of 5β-stigmastane is a critical aspect of its chemical identity, defining the three-dimensional arrangement of its atoms and influencing its physical and biological properties.

Elucidation of Relative and Absolute Configurations (e.g., C5, C24)

The configuration at other stereocenters, such as C24 in the side chain, also contributes to the diversity of stigmastane stereoisomers. Various analytical methods are employed to unravel these stereochemical details. While X-ray crystallography provides the most definitive assignment of both relative and absolute configuration, spectroscopic techniques like NMR are also powerful tools. researchgate.netrsc.org For instance, the absolute configuration of certain steroidal epimers has been elucidated using advanced computational approaches like the DP4plus method, which relies on NMR data. frontiersin.orgresearchgate.net The establishment of the absolute configuration of a stigmastane derivative through X-ray diffraction analysis highlights the importance of this technique in resolving complex stereochemical problems. researchgate.net

Conformational Analysis of the Stigmastane Skeleton

The 5β-stigmastane skeleton, with its cis-fused A/B ring system, adopts a bent or folded conformation, in contrast to the flatter shape of the trans-fused 5α-stigmastane. This fundamental conformational difference has significant implications for the molecule's interactions with other molecules. The conformation of the cyclohexane (B81311) rings within the stigmastane core, as well as the orientation of the side chain, can be investigated using a combination of spectroscopic and computational methods.

Vibrational circular dichroism (VCD) guided conformational analysis has been used to explore the conformational preferences of stigmasterol (B192456) derivatives. researchgate.net Such studies can reveal the most stable conformations and the energetic barriers between them, providing a dynamic picture of the molecule's structure.

Chirality and Stereogenic Centers in this compound Derivatives

Chirality is a fundamental property of the 5β-stigmastane molecule, arising from the presence of multiple stereogenic centers. libretexts.orgualberta.ca A stereogenic center, or chiral center, is typically a carbon atom bonded to four different groups. libretexts.orgchemistrysteps.com The specific arrangement of these groups in three-dimensional space gives rise to stereoisomers. ualberta.ca

The 5β-stigmastane framework possesses several chiral centers within its tetracyclic core and its side chain. wikipedia.org The presence of these stereogenic centers means that 5β-stigmastane can exist as one of a number of possible stereoisomers. pdx.edu Each unique combination of configurations at these centers defines a distinct stereoisomer with its own specific properties. The study of these stereogenic centers is crucial for understanding the structure-activity relationships of 5β-stigmastane derivatives.

Computational Approaches and Molecular Modeling of 5beta Stigmastane

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This method is instrumental in understanding the functional role of a ligand by elucidating its binding mode and affinity within a specific target site. For 5beta-stigmastane, a steroidal hydrocarbon, docking simulations can predict its potential to interact with various biological targets, such as nuclear receptors or enzymes involved in steroid metabolism.

The analysis of ligand-target interactions reveals the specific forces that stabilize the complex formed between a ligand and its receptor. For this compound, due to its nonpolar, saturated tetracyclic sterane core and aliphatic side chain, the primary interactions governing its binding are expected to be hydrophobic and van der Waals forces.

Table 1: Illustrative Example of Ligand-Target Interaction Analysis for this compound This table is a hypothetical representation of typical data obtained from a molecular docking analysis.

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Hypothetical Steroid Receptor | LEU-215, ILE-240, PHE-312 | Hydrophobic |

| VAL-218, ALA-221 | Van der Waals | |

| MET-320, TRP-405 | Hydrophobic | |

| Hypothetical Metabolic Enzyme | ILE-101, VAL-105, LEU-350 | Hydrophobic |

| ALA-108, LEU-112 | Van der Waals |

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function or an estimated free energy of binding (ΔG), typically in kcal/mol. nih.govnih.gov A more negative value indicates a stronger, more stable interaction between the ligand and the target. mdpi.commdpi.com This prediction is crucial for ranking potential ligands and identifying those with the highest likelihood of being biologically active.

Molecular recognition is governed by the complementarity of shape and chemical properties between the ligand and the receptor's binding site. The rigid, well-defined three-dimensional structure of the this compound nucleus makes it a specific candidate for recognition by receptors with appropriately shaped hydrophobic pockets. Computational algorithms calculate the binding affinity by evaluating factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. nih.gov Although specific docking studies for this compound are not widely documented, the principles of molecular recognition suggest its potential to selectively bind to proteins adapted for steroidal structures.

Table 2: Hypothetical Predicted Binding Affinities for this compound This table provides an example of how binding affinity data would be presented. The values are for illustrative purposes only.

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Hypothetical Steroid Receptor | -8.5 |

| Hypothetical Metabolic Enzyme | -7.2 |

| Human Serum Albumin | -6.8 |

By analyzing the docked poses of this compound, researchers can identify the structural features essential for binding. The key requirements for a steroidal molecule like this compound would include:

The Sterane Core: The rigid tetracyclic system serves as the primary scaffold that fits into the receptor. Its specific size and shape are paramount for initial recognition.

5-Beta Stereochemistry: The cis-fusion of the A and B rings creates a bent structure. This specific geometry is a critical recognition element; targets that bind 5beta-steroids must have a pocket that can accommodate this shape, distinguishing them from targets for the flatter 5-alpha steroids.

The C-17 Side Chain: The length and flexibility of the alkyl side chain at the C-17 position are crucial for optimizing interactions deep within a binding pocket. Variations in this chain could significantly alter binding affinity and specificity.

These structural elements collectively define the pharmacophore—the essential three-dimensional arrangement of features—that enables this compound to be recognized by and bind to a specific biological target.

Quantum Chemistry Calculations

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of a molecule. nih.govescholarship.org These methods can be used to calculate molecular geometries, conformational energies, and various spectroscopic properties from first principles, offering a level of accuracy that complements experimental data. nih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, this involves the puckering of the cyclohexane (B81311) rings and the rotation of the C-17 side chain. Each conformation has a specific potential energy, and the molecule will predominantly exist in its lowest-energy, most stable conformations.

Quantum chemistry calculations can be used to:

Optimize Geometry: Determine the most stable three-dimensional structure of this compound, with precise bond lengths and angles.

Identify Stable Conformers: Explore the potential energy surface to identify various stable (low-energy) conformers, particularly concerning the orientation of the side chain.

Calculate Relative Energies: Compute the energy difference between these conformers, allowing for the prediction of their relative populations at a given temperature. The saturated rings of this compound are less flexible than open chains, but different chair and boat conformations of the rings, along with side-chain rotations, lead to a complex conformational landscape.

Table 3: Illustrative Conformational Energy Profile for this compound Side Chain This table is a hypothetical example demonstrating the typical output of a conformational analysis. Energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (C17-C20-C22-C23) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 |

| 2 | +60° (gauche) | +0.85 |

| 3 | -60° (gauche) | +0.90 |

| 4 | 0° (eclipsed) | +5.20 |

Quantum chemistry methods are highly effective at predicting spectroscopic properties, which can be invaluable for identifying and characterizing molecules. nih.gov For this compound, these calculations can provide theoretical spectra that aid in the interpretation of experimental data.

NMR Spectroscopy: One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). nih.govmdpi.com By calculating the magnetic shielding around each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum to an experimental one is a robust method for structure verification and assignment of ambiguous signals. DFT-based methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, are commonly used for this purpose and can achieve high accuracy. nih.gov

Table 4: Example of Theoretical vs. Experimental ¹³C NMR Chemical Shift Prediction for this compound This table is an illustrative example. Experimental data for this compound would be required for a real-world comparison.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C-3 | 36.5 | Data not available |

| C-5 | 43.1 | Data not available |

| C-10 | 35.8 | Data not available |

| C-13 | 42.9 | Data not available |

| C-14 | 56.4 | Data not available |

| C-17 | 56.2 | Data not available |

Symmetry Adaptation and Computational Efficiency

In computational chemistry, the analysis of molecular symmetry can lead to significant reductions in computational cost and provide deeper insights into molecular properties. nih.gov A molecule's symmetry is described by its point group, which is a collection of symmetry operations (like rotations, reflections, and inversions) that leave the molecule in a state indistinguishable from its original orientation. wikipedia.orglibretexts.org When these symmetry operations are applied, they form a mathematical group, and the properties of this group can be exploited to simplify quantum mechanical calculations. libretexts.orgnih.gov

This adaptation is crucial for methods like Multi-configurational Self-Consistent Field (MCSCF), where maintaining the correct symmetry of the wavefunction is essential to prevent errors and to accurately model electronic excited states. nih.gov While the total energy of a molecule only depends on the totally symmetric part of the solvent interaction in models like the Polarizable Continuum Model (PCM), the calculation of other molecular properties, such as those determined by response theory, involves terms that belong to other irreps. nih.gov Therefore, classifying all interaction terms by their respective symmetry representations is highly desirable. nih.gov By reducing the number of unique integrals that need to be calculated and simplifying matrix diagonalization, symmetry adaptation makes it feasible to study larger and more complex molecules with greater accuracy and speed. nih.govacs.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. patsnap.com The core principle is that the activity of a compound is directly related to its structural features, and systematic modifications to the structure will result in predictable changes in its biological profile. patsnap.comnih.gov In silico or computational methods are frequently used to build models that capture these relationships, allowing for the rapid characterization of SAR and the prediction of activities for novel compounds. nih.gov

In silico techniques provide a powerful avenue for predicting the biological activity of compounds like this compound before undertaking laboratory synthesis and testing. bayer.com These methods use the two-dimensional or three-dimensional structure of a molecule to forecast its potential pharmacological effects by comparing it to databases of compounds with known activities. researchgate.netmdpi.com

One prominent tool for this is the Prediction of Activity Spectra for Substances (PASS) software. researchgate.netmdpi.com This program analyzes the structure of a query compound and compares its substructures to a vast library of biologically active substances. researchgate.net The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). A Pa value greater than 0.7 suggests a high likelihood of the compound exhibiting that specific activity in experiments. researchgate.net

For steroidal compounds, including those with a stigmastane (B1239390) skeleton, in silico predictions have revealed a wide range of potential activities. researchgate.net Studies on steroids from natural sources, such as the marine sponge Axinella carteri, have used these predictive tools to identify promising biological profiles. researchgate.net For example, stigmastane-related compounds like stigmastanol and 5,6-dihydro stigmasterol (B192456) acetate (B1210297) have shown predicted potential as nerve growth factor (NGF) agonists and for use in treating female infertility. researchgate.net The predictions are based on the recognition of the core cholestane (B1235564) nucleus and other structural features that are common across various bioactive steroids. researchgate.net These computational predictions serve as a crucial first step in the drug discovery process, guiding further experimental investigation. mdpi.commdpi.com

Below is a table summarizing the types of biological activities that are often predicted for stigmastane-class steroids based on in silico SAR analysis.

| Predicted Biological Activity | Probability to be Active (Pa) Range | Relevant Structural Class |

| Nerve Growth Factor (NGF) Agonist | > 0.7 | Stigmastane, Cholestane |

| Anti-infertility (Female) | > 0.6 | Stigmastane |

| Urologic Disorders Treatment | > 0.5 | Cholestane |

| Antihypercholesterolemic | > 0.9 | General Steroids |

| Cholesterol Synthesis Inhibitor | > 0.8 | General Steroids |

| Anti-osteoporotic | Variable | Ergostane (B1235598) |

| Anti-psoriatic | Variable | Ergostane |

This table is a representative summary based on in silico predictions for various steroid classes related to stigmastane. Actual values for this compound would require a specific computational run.

Quantitative Structure-Activity Relationship (QSAR) is a more advanced modeling technique that aims to create a mathematical relationship between the chemical structure and biological activity. ijert.org Unlike qualitative SAR, QSAR models produce a regression or classification equation that can quantitatively predict the activity of new compounds. nih.gov

The theoretical derivation of a QSAR model for a series of compounds related to this compound would follow a defined workflow:

Data Set Selection: A group of structurally similar stigmastane derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) would be compiled. nih.gov

Molecular Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors that encode its physicochemical properties are calculated. These descriptors fall into several categories. ijert.orgresearchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates a subset of the calculated descriptors with the observed biological activity. nih.govresearchgate.net The goal is to find the simplest model with the highest predictive power.

Model Validation: The model's robustness and predictive ability are rigorously tested using techniques like cross-validation (e.g., Leave-One-Out) and by using an external set of compounds not included in the model's training. nih.gov

For a steroidal scaffold like this compound, the relevant molecular descriptors would likely capture its steric, electronic, and hydrophobic characteristics. The large, rigid ring system and the flexible side chain are key features to describe.

The resulting QSAR equation would take a general form such as: log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ) Where C is the biological activity (e.g., IC₅₀), and the β coefficients represent the weight or importance of each molecular descriptor in influencing that activity. ijert.org

The table below lists key theoretical descriptors that would be considered in a QSAR study of this compound and its analogues.

| Descriptor Class | Specific Descriptor Example | Physicochemical Property Represented |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The overall lipophilicity of the molecule, affecting membrane permeability and binding to hydrophobic pockets. |

| Electronic | Dipole Moment | The distribution of charge within the molecule, influencing polar interactions. |

| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity and charge transfer. |

| Steric/Topological | Molecular Volume / Surface Area | The size and shape of the molecule, critical for receptor fit. |

| Steric/Topological | Molar Refractivity (MR) | A measure of both the volume of the molecule and the polarizability of its electrons. |

| Topological | Wiener Index / Kier & Hall Indices | Numerical values derived from the graph representation of the molecule, describing its branching and connectivity. |

| Structural | Number of Rotatable Bonds | A measure of molecular flexibility, particularly relevant for the side chain. |

By analyzing the coefficients in the final QSAR model, researchers can deduce which properties are most important for the desired biological activity, thereby guiding the rational design of new, more potent analogues. winona.edunih.gov

Environmental and Ecological Significance of 5beta Stigmastane

Biomarker Applications in Geochemistry and Environmental Forensics

Indicators of Eukaryotic and Mammalian Organic Matter Flux

On a broader scale, stigmastane (B1239390) is used as a biomarker for the presence of eukaryotes in the geological record, as steroids are almost exclusively produced by these organisms. wikipedia.org The analysis of steranes, the diagenetic products of sterols, helps in reconstructing past eukaryotic diversity. nih.gov

Specifically, the relative abundance of different stanols can distinguish between organic matter from different types of mammals. While 5-beta-stigmastanol is indicative of herbivore feces, coprostanol is the major sterol in the feces of omnivores like humans. wikipedia.org The ratio between coprostanol and 5-beta-stigmastanol in sediment or soil samples can therefore serve as an effective indicator of the relative organic matter contributions from herbivores versus omnivores, providing a window into the flux of mammalian organic matter in an environment.

Application in Paleoenvironmental Reconstructions (e.g., ancient animal penning areas)

The chemical stability of 5-beta-stanols allows them to be preserved in sediments for thousands of years, making them exceptional tools for paleoenvironmental studies. copernicus.org Geochemists and archaeologists analyze the concentrations of these biomarkers in soil and sediment cores to reconstruct past landscapes and human activities.

One significant application is the identification of ancient animal penning areas. Elevated concentrations of 5-beta-stigmastanol in archaeological soils provide direct evidence for the long-term presence of livestock. researchgate.net For example, analysis of soil profiles at the Ullafelsen site in the Stubai Alps, which has a history of human occupation dating back to the Mesolithic period, revealed high contents of 5-beta-stigmastanol, indicating a strong and persistent input of feces from ruminant livestock since the Bronze Age. researchgate.net Similarly, studies of lake sediments have used increased levels of 5-beta-stigmastanol to infer periods of increased pastoral activity and human settlement in a catchment area. wikipedia.org

Environmental Cycling and Degradation

The utility of 5-beta-stigmastane as a biomarker is intrinsically linked to its behavior in the environment, including its formation, degradation, and the factors that influence its stability over geological timescales.

Pathways of Degradation in Aquatic and Terrestrial Systems

5-beta-stigmastane is a fully saturated sterane, typically formed during diagenesis—the process of physical and chemical changes during the conversion of sediments to sedimentary rock—through the hydrogenation of precursor sterols. wikipedia.orgnih.gov The initial biogenic sterols, like beta-sitosterol (B1209924) from plants, undergo transformation into stanols (e.g., 5-beta-stigmastanol) in the gut of animals or in anoxic sediments. wikipedia.orgwikipedia.org Over geological time and with burial, these stanols can be further altered to stigmastane.

The degradation of steranes in the environment is primarily driven by microbial activity. nih.gov While once considered highly resistant, studies have shown that steranes can be significantly biodegraded. bg.ac.rs Aerobic bacteria, including species from the genera Nocardia, Pseudomonas, Rhodococcus, and Bacillus, have been identified as capable of degrading steranes. nih.govbg.ac.rs This biodegradation can alter the original distribution of sterane isomers, which is a key aspect of geochemical analysis. nih.gov In some environments, this microbial degradation can be extensive, with reports of over 95% reduction in sterane concentrations over a period of months under favorable conditions. bg.ac.rs In aerobic conditions, 5-beta-stanols can also be converted to their epimers, such as epi-5-beta-stigmastanol.

Influence of Environmental Factors on Stigmastane Stability

The stability and preservation of 5-beta-stigmastane and related compounds are influenced by a variety of environmental factors, which in turn affect their reliability as biomarkers.

Temperature : Higher temperatures generally increase the rates of both chemical reactions and microbial activity, which can accelerate the degradation of organic compounds. researchgate.net During diagenesis, temperature is a critical factor in the transformation of sterols to steranes. geoscienceworld.org

pH : The acidity or alkalinity of the environment can affect the stability of organic molecules and the activity of microbial communities responsible for degradation. thescipub.comresearchgate.net While specific data on 5-beta-stigmastane is limited, for many organic compounds, stability is highest in neutral or mildly acidic conditions. d-nb.info

Redox Conditions : The presence or absence of oxygen is a crucial factor. Anoxic (oxygen-free) conditions, such as those found in deep sediments, are more favorable for the preservation of steranes as they limit aerobic microbial degradation. copernicus.org The initial conversion of sterols to 5-beta-stanols is an anaerobic process. wikipedia.org

Salinity : In aquatic environments, salinity can influence microbial communities and their metabolic rates. Some studies have shown that high salinity can reduce the rate of hydrocarbon biodegradation, which would enhance the preservation of steranes in such environments. copernicus.org

Broader Ecological Roles

Contributions to the Global Carbon Cycle

The compound 5β-stigmastane, a saturated tetracyclic triterpene, plays a significant role in the Earth's long-term carbon cycle through its formation and subsequent preservation in sedimentary organic matter. wikipedia.org As a stable hydrocarbon, 5β-stigmastane is a key component of the vast reservoir of organic carbon that is sequestered in geological formations, effectively removing it from the more active, shorter-term carbon cycles of the atmosphere, oceans, and terrestrial biosphere.

The journey of 5β-stigmastane's contribution to the carbon cycle begins with its biological precursors, primarily sterols like β-sitosterol, which are synthesized by a wide range of eukaryotic organisms, including algae and land plants. wikipedia.orgigiltd.com These organisms fix atmospheric carbon dioxide through photosynthesis. Upon the death of these organisms, their organic matter is deposited in sediments in aquatic environments.

Within the sediments, a series of complex chemical transformations known as diagenesis occurs. During this process, the original sterols undergo reduction and rearrangement to form the more stable sterane structures, including 5β-stigmastane. igiltd.commit.edu This conversion from biologically produced sterols to geologically stable steranes is a critical step in the long-term preservation of this specific form of organic carbon. igiltd.com

The remarkable stability of steranes like 5β-stigmastane allows them to persist in sedimentary rocks for millions of years, acting as molecular fossils or biomarkers. mit.edu Their robust carbon skeleton is resistant to microbial degradation and the effects of temperature and pressure over geological timescales. mit.edunih.gov Consequently, the carbon atoms that constitute the 5β-stigmastane molecule are effectively locked away, preventing their return to the atmosphere as carbon dioxide.

The burial of this sedimentary organic matter, including 5β-stigmastane, is a fundamental part of the global carbon cycle that operates over millions of years. isa.org.jm This geological sequestration of organic carbon is a crucial, albeit slow, process that influences atmospheric carbon dioxide concentrations over geological time. copernicus.org While the annual flux of carbon into sedimentary rocks is small compared to the exchanges between the atmosphere and oceans, its cumulative effect over eons is a significant factor in regulating Earth's climate. The preservation of recalcitrant biomolecules like 5β-stigmastane is a direct mechanism contributing to this long-term carbon sink.

Q & A

Q. What metadata must accompany 5β-Stigmastane datasets to ensure reproducibility in peer-reviewed publications?

- Answer :

- Synthetic protocols : Document reaction yields, purification methods, and spectroscopic validation (e.g., NMR shifts, HRMS m/z).

- Analytical parameters : Specify instrument models, column types, and mobile phase compositions.

- Raw data deposition : Upload chromatograms, spectra, and computational inputs/outputs to repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.